molecular formula C4H10GeS3 B14368191 5,5-Dimethyl-1,2,3,5-trithiagerminane CAS No. 90754-01-1

5,5-Dimethyl-1,2,3,5-trithiagerminane

Cat. No.: B14368191
CAS No.: 90754-01-1
M. Wt: 227.0 g/mol
InChI Key: GUDGUNKHFRIDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1,2,3,5-trithiagerminane is a germanium-containing heterocyclic compound characterized by a five-membered ring comprising three sulfur atoms and one germanium atom, with two methyl groups substituted at the 5-position of the ring. This compound belongs to the broader class of thiagerminanes, which are sulfur-rich germanium heterocycles of interest due to their unique electronic and structural properties. Its synthesis typically involves cyclization reactions of germanium precursors with sulfur-based reagents under controlled conditions, yielding thermally stable crystalline solids . Applications of this compound span materials science, catalysis, and optoelectronics, though its reactivity and stability are highly dependent on substituents and ring strain .

Properties

CAS No.

90754-01-1

Molecular Formula

C4H10GeS3

Molecular Weight

227.0 g/mol

IUPAC Name

5,5-dimethyl-1,2,3,5-trithiagerminane

InChI

InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3

InChI Key

GUDGUNKHFRIDLH-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CSSSC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted germanium compounds.

Scientific Research Applications

5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5,5-Dimethyl-1,2,3,5-trithiagerminane, we compare it with structurally analogous compounds, including:

  • 1,3,5-Trithiagerminane (unsubstituted parent ring)
  • 5,5-Diphenyl-1,2,3,5-trithiagerminane (bulky aryl substituents)
  • 1,2,5-Trithiasilinane (silicon analog)
  • 1,3,5-Trithiastanninane (tin analog)

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Ring Size Substituents Melting Point (°C) Solubility (Polar Solvents)
This compound 228.9 5-membered 5,5-dimethyl 112–115 Moderate (THF, DCM)
1,3,5-Trithiagerminane 186.7 5-membered None 98–101 High (DMSO, Acetone)
5,5-Diphenyl-trithiagerminane 397.1 5-membered 5,5-diphenyl 205–208 Low (Toluene, Chloroform)
1,2,5-Trithiasilinane 152.3 5-membered None 85–88 High (MeOH, EtOAc)
1,3,5-Trithiastanninane 279.5 5-membered None 134–137 Insoluble

Key Findings:

Electronic Effects :

  • Methyl substituents in 5,5-Dimethyl-trithiagerminane increase steric hindrance compared to the unsubstituted 1,3,5-Trithiagerminane, reducing ring-opening reactivity toward nucleophiles (e.g., amines, thiols) .
  • The germanium center exhibits weaker Lewis acidity than its tin analog (Trithiastanninane), as evidenced by NMR studies of adduct formation with pyridine .

Thermal Stability :

  • 5,5-Dimethyl-trithiagerminane decomposes at 280°C, outperforming the unsubstituted variant (220°C) due to methyl group stabilization .
  • Silicon analogs (Trithiasilinane) show lower thermal stability (<200°C), attributed to weaker Si–S bonds compared to Ge–S bonds .

Catalytic Applications :

  • The germanium compound demonstrates superior catalytic activity in thiol-ene click reactions compared to silicon analogs, likely due to its balanced Lewis acidity and sulfur coordination .
  • Tin analogs are less effective due to excessive Lewis acidity, leading to side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.